Antileukemic Activity: Purine-2-sulfonamide Nucleoside vs. Purine-6-sulfonamide Nucleosides in the L1210 Mouse Model
The 2‑sulfonamide nucleoside 2‑sulfamoyladenosine (derived from the purine‑2‑sulfonamide scaffold) showed no significant inhibitory activity against L1210 leukemia in mice [1]. In contrast, the corresponding 6‑sulfonamide nucleosides from the same research group displayed potent, dose‑dependent antileukemic activity: sulfenosine (8b) gave a T/C of 170 at 22 mg·kg⁻¹·day⁻¹; sulfinosine (9b) gave a T/C of 167 at 173 mg·kg⁻¹·day⁻¹; and the 5′‑deoxy analogue of sulfinosine (9c) gave a T/C of 172 at 104 mg·kg⁻¹·day⁻¹, with a single treatment reducing viable L1210 cell burden by >99.8% [2]. This regioisomer‑dependent activity cliff means that procurement of the 2‑sulfonamide versus the 6‑sulfonamide is a binary decision for antileukemic screening programs.
| Evidence Dimension | In vivo antileukemic activity (L1210 mouse model) |
|---|---|
| Target Compound Data | 2‑Sulfamoyladenosine: no significant inhibitory activity |
| Comparator Or Baseline | Sulfenosine (8b): T/C = 170 (22 mg/kg); Sulfinosine (9b): T/C = 167 (173 mg/kg); 5′‑deoxy‑sulfinosine (9c): T/C = 172 (104 mg/kg) |
| Quantified Difference | Qualitative yes/no activity: 2‑sulfonamide derivative inactive; all 6‑sulfonamide derivatives highly active (T/C > 165) |
| Conditions | L1210 leukemia in BDF₁ mice; compounds administered i.p. once daily |
Why This Matters
This is a decisive regioisomeric selectivity gate: a screening program targeting leukemia must exclude the 2‑sulfonamide isomer and use only the 6‑sulfonamide, or vice versa if inactivity is the desired baseline.
- [1] Hanna, N. B.; Larson, S. B.; Robins, R. K.; Revankar, G. R. Synthesis and single-crystal X-ray diffraction analysis of 2‑sulfamoyladenosine (6‑amino‑9‑β‑D‑ribofuranosylpurine‑2‑sulfonamide). J. Heterocycl. Chem. 1990, 27 (6), 1713–1719. https://doi.org/10.1002/jhet.5570270637 View Source
- [2] Revankar, G. R.; Hanna, N. B.; Imamura, N.; Lewis, A. F.; Larson, S. B.; Finch, R. A.; Avery, T. L.; Robins, R. K. Synthesis and in vivo antitumor activity of 2‑amino‑9H‑purine‑6‑sulfenamide, ‑sulfinamide, and ‑sulfonamide and related purine ribonucleosides. J. Med. Chem. 1990, 33 (1), 121–128. https://doi.org/10.1021/jm00163a020 View Source
